REACTION_CXSMILES
|
C([O:3][C:4](=[O:24])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]2[C:20]3[C:15](=[C:16]([Cl:22])[CH:17]=[C:18]([Cl:21])[CH:19]=3)[CH2:14][N:13]([CH3:23])[CH2:12]2)[CH:6]=1)C.[OH-].[K+]>CO>[Cl:21][C:18]1[CH:19]=[C:20]2[C:15](=[C:16]([Cl:22])[CH:17]=1)[CH2:14][N:13]([CH3:23])[CH2:12][CH:11]2[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:24])=[O:3] |f:1.2|
|
Name
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3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinoline-4-yl)-benzoic-acid-ethyl-ester
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Quantity
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500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C1CN(CC2=C(C=C(C=C12)Cl)Cl)C)=O
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After 1 h at 50° C. the solvent was removed i
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Duration
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1 h
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Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was seperated
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Type
|
ADDITION
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Details
|
2 N HCl was added until a pH-value of about 6
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Type
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FILTRATION
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Details
|
The precipitate was filtered off by suction
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CN(CC2=C(C1)Cl)C)C=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304 mg | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |